N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide, also known as ETP-46464, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound was first synthesized in 2008 and has since been the subject of numerous studies investigating its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide involves the inhibition of MTH1, which is responsible for the hydrolysis of oxidized nucleotides. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides, which in turn induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In addition, N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide is its potent anti-cancer activity, which has been demonstrated in a variety of cancer cell lines. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could improve its availability for research and clinical use. Another area of research is the investigation of the potential use of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide in combination with other anti-cancer agents, which could enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide and its potential as a cancer therapy.
Synthesemethoden
The synthesis of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide involves a multi-step process that begins with the reaction of 2-bromo-3-nitropyridine with 2-aminobenzonitrile to form 2,3-di-2-pyridinylquinoxaline. This intermediate is then reacted with thiomorpholine-4-carboxylic acid to produce N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide has been shown to have potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of a protein called MTH1, which is involved in the maintenance of cellular redox balance. By disrupting this process, N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide induces oxidative stress in cancer cells, leading to cell death.
Eigenschaften
IUPAC Name |
N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6OS/c30-23(29-11-13-31-14-12-29)26-16-7-8-17-20(15-16)28-22(19-6-2-4-10-25-19)21(27-17)18-5-1-3-9-24-18/h1-10,15H,11-14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYFQYDVGXLSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7033284 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.